7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine
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Overview
Description
NLCQ1 free base, also known as 4-Quinolinamine, 7-chloro-N-[3-(2-nitro-1H-imidazol-1-yl)propyl]-, is a compound with significant potential in various scientific fields. It is a hypoxia-selective cytotoxin that targets DNA through weak intercalation. This compound has been studied for its applications in cancer treatment and antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLCQ1 free base involves several steps, starting with the preparation of the quinoline derivative. The key steps include:
Formation of the quinoline core: This is typically achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated to introduce the chlorine atom at the 7-position.
Attachment of the nitroimidazole moiety: This involves the reaction of the chlorinated quinoline with 2-nitroimidazole in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of NLCQ1 free base follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
NLCQ1 free base undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Reagents such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Intercalation: This reaction typically occurs under physiological conditions, where the compound interacts with DNA in the cellular environment.
Major Products Formed
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution of the chlorine atom: Results in various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
NLCQ1 free base has a wide range of scientific research applications:
Cancer Treatment: It has been studied for its potential in combination with radiation therapy for treating head and neck cancers.
Antimicrobial Activity: NLCQ1 free base, along with its analog NLCQ2, has shown activity against dormant Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment.
DNA Intercalation Studies: Its ability to intercalate into DNA makes it useful in studying DNA structure and function.
Mechanism of Action
NLCQ1 free base exerts its effects primarily through DNA intercalation. This weak intercalation disrupts the DNA structure, leading to inhibition of DNA replication and transcription. The compound is particularly effective in hypoxic conditions, where it selectively targets tumor cells with low oxygen levels. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
NLCQ2: Another hypoxia-selective cytotoxin with similar DNA intercalation properties.
Quinoline derivatives: Compounds such as chloroquine and hydroxychloroquine, which also have DNA intercalation properties but differ in their specific applications and mechanisms of action.
Uniqueness of NLCQ1 Free Base
NLCQ1 free base is unique due to its hypoxia-selective cytotoxicity, making it particularly effective in targeting tumor cells in low-oxygen environments. This property distinguishes it from other quinoline derivatives that may not have the same level of selectivity or efficacy in hypoxic conditions .
Properties
CAS No. |
444576-78-7 |
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Molecular Formula |
C15H14ClN5O2 |
Molecular Weight |
331.76 g/mol |
IUPAC Name |
7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine |
InChI |
InChI=1S/C15H14ClN5O2/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23/h2-4,6-7,9-10H,1,5,8H2,(H,17,18) |
InChI Key |
PDSVGSZYJOFNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-] |
Origin of Product |
United States |
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